3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile
Description
3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile is a halogenated aromatic compound featuring a phenyl ring substituted with chlorine and fluorine at the 3- and 4-positions, respectively. The molecule also contains a β-ketonitrile moiety (3-oxopropanenitrile group), which confers distinct electronic and reactivity characteristics. The nitrile group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUGPOXBIHLBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654379 | |
| Record name | 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-79-5 | |
| Record name | 3-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile typically involves the following steps:
Halogenation: The starting material, 3-chloro-4-fluorobenzene, undergoes halogenation to introduce the necessary functional groups.
Ketone Formation: The halogenated compound is then subjected to a Friedel-Crafts acylation reaction to form the corresponding ketone.
Nitrile Introduction: Finally, the ketone is converted to the nitrile group through a dehydration reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile become evident when compared to structurally related compounds. Key differences arise from variations in halogen substituents, functional groups, and substitution patterns, as outlined below:
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile | C₁₀H₆ClFNO | 4-Cl, 2-F, β-ketonitrile | Higher electrophilicity due to adjacent F and nitrile; used in enzyme interaction studies | |
| 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile | C₁₀H₆BrINO | 3-Br, 4-I, β-ketonitrile | Heavy halogens increase molecular weight and polarizability; potential in radiopharmaceuticals | |
| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | C₁₁H₉ClFO₃ | 3-Cl, 4-F, methyl ester, β-ketoester | Ester group improves solubility; precursor for antidiabetic agents | |
| 3-(4-Fluorophenyl)-3-oxopropanoic acid | C₉H₇FO₃ | 4-F, β-ketoacid | Carboxylic acid enhances hydrogen bonding; studied for antioxidant activity | |
| N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide | C₁₇H₁₄ClFNOS | 3-Cl, 4-F, acrylamide, methylsulfanyl | Sulfur group increases metabolic stability; anticancer applications |
Impact of Halogen Substituents
- Chlorine vs. Fluorine: Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, while fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability. For example, replacing 4-F with 4-Cl in 3-(4-fluorophenyl)-3-oxopropanoic acid reduces its antioxidant efficacy due to altered electronic effects .
- Heavier Halogens (Br, I) : Bromine and iodine in compounds like 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile increase molecular polarizability, making them candidates for X-ray crystallography or radiopharmaceutical labeling .
Functional Group Influence
- Nitrile vs. Ester: The nitrile group in this compound offers superior electrophilicity for nucleophilic addition reactions compared to ester-containing analogs (e.g., methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate), which are more hydrolytically stable .
- Ketoacid vs. Ketonitrile: Carboxylic acid derivatives (e.g., 3-(4-fluorophenyl)-3-oxopropanoic acid) exhibit stronger hydrogen-bonding capacity, favoring interactions with enzymatic active sites, while nitriles are more reactive in cyanation reactions .
Biological Activity
Overview
3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H8ClFNO
- Molecular Weight : 229.64 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the chloro and fluoro substituents enhances its lipophilicity and metabolic stability, which can lead to increased binding affinity to target proteins.
Biological Activities
-
Anticancer Activity
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT116 colon cancer cells, demonstrating a concentration-dependent increase in apoptosis markers such as caspase-3 activation.
- Case Study : In vitro assays indicated that treatment with the compound at concentrations ranging from 6.76 µg/mL to 2500 ng/mL resulted in a marked increase in apoptotic cell populations compared to untreated controls.
-
Anti-inflammatory Activity
- Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial for conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | Concentration Range | Key Findings |
|---|---|---|---|
| Anticancer | HCT116 | 6.76 µg/mL - 2500 ng/mL | Induces apoptosis via caspase-3 activation |
| Anti-inflammatory | RAW 264.7 | 1 µM - 10 µM | Reduces TNF-α levels significantly |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways leading to cell death |
| Cytokine Inhibition | Suppression of TNF-α and IL-6 production |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds, revealing that modifications in the phenyl ring can significantly alter the biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
